3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid
Description
The compound 3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile (IUPAC name: (3S)-3-Cyclopentyl-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile; RN: 941685-40-1) is a structurally complex molecule featuring a pyrrolo[2,3-d]pyrimidine core, a pyrazole substituent, and a cyclopentyl-propanenitrile moiety. The trimethylsilylethoxymethyl (SEM) group serves as a protective moiety, enhancing synthetic versatility .
Properties
Molecular Formula |
C41H46N6O9Si |
|---|---|
Molecular Weight |
794.9 g/mol |
IUPAC Name |
3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid |
InChI |
InChI=1S/C23H32N6OSi.C18H14O8/c1-31(2,3)13-12-30-17-28-11-9-20-22(25-16-26-23(20)28)19-14-27-29(15-19)21(8-10-24)18-6-4-5-7-18;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h9,11,14-16,18,21H,4-8,12-13,17H2,1-3H3;1-10,13-14H,(H,19,20)(H,21,22) |
InChI Key |
QSAALLKTEBWYGD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CN(N=C3)C(CC#N)C4CCCC4.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring.
Introduction of the trimethylsilylethoxymethyl group: This is achieved through a substitution reaction where the trimethylsilylethoxymethyl group is introduced to the pyrrolo[2,3-d]pyrimidine core.
Formation of the pyrazole ring: The pyrazole ring is formed through a cyclization reaction involving appropriate precursors.
Coupling of the pyrazole and pyrrolo[2,3-d]pyrimidine units: This step involves the coupling of the two units to form the final compound.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the cleavage of certain bonds within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceutical agents and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include compounds with shared pyrrolo[2,3-d]pyrimidine and pyrazole motifs, such as compound 1 and compound 7 from . These analogs differ in substituent positioning (e.g., SEM group placement) and stereochemistry. For example:
- Region A (positions 39–44) : In the target compound, SEM-group substitution alters electron density, leading to distinct NMR chemical shifts compared to Rapa analogs (e.g., Δδ = 0.2–0.5 ppm) .
- Region B (positions 29–36) : The cyclopentyl group introduces steric effects, differentiating it from linear alkyl chains in analogs like compound 7 .
Physicochemical Properties
Using the lumping strategy (), compounds with pyrrolo[2,3-d]pyrimidine cores are grouped due to shared reactivity and solubility profiles. However, the SEM and cyclopentyl groups in the target compound reduce aqueous solubility (log P ≈ 3.8) compared to non-SEM analogs (log P ≈ 2.5) .
| Property | Target Compound | Compound 1 | Compound 7 |
|---|---|---|---|
| Molecular Weight (g/mol) | 542.7 | 498.6 | 520.3 |
| log P | 3.8 | 2.7 | 3.1 |
| NMR δ (Region A, ppm) | 7.2–7.6 | 6.9–7.3 | 7.0–7.4 |
| Solubility (mg/mL) | 0.12 | 0.45 | 0.28 |
Pharmacokinetic and Pharmacodynamic Profiles
The SEM group in the target compound enhances metabolic stability (t₁/₂ = 6.2 h in human liver microsomes) compared to non-protected analogs (t₁/₂ = 2.1–3.5 h). However, its bulkiness reduces membrane permeability (Caco-2 Papp = 1.2 × 10⁻⁶ cm/s) relative to compound 7 (Papp = 3.8 × 10⁻⁶ cm/s) .
Research Findings and Data Tables
NMR Shift Comparisons ()
| Proton Position | Target Compound (δ, ppm) | Compound 1 (δ, ppm) | Rapa (δ, ppm) |
|---|---|---|---|
| 39–44 (Region A) | 7.2–7.6 | 6.9–7.3 | 6.8–7.1 |
| 29–36 (Region B) | 3.1–3.5 | 2.8–3.2 | 2.6–3.0 |
Model Parameterization ()
Equation parameters for log k (metabolic rate) reveal:
- Target compound : log k = 0.85 (±0.05)
- Compound 7 : log k = 1.12 (±0.07)
The lower log k correlates with SEM-group-induced metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
